molecular formula C22H23NO4 B7861538 N-Fmoc-2-piperidineacetic acid

N-Fmoc-2-piperidineacetic acid

Cat. No.: B7861538
M. Wt: 365.4 g/mol
InChI Key: YVHXTQQJFAOBCJ-UHFFFAOYSA-N
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Description

N-Fmoc-2-piperidineacetic acid (CAS 683220-37-3) is a chemical building block featuring a piperidine ring where the amine nitrogen is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . This protection is highly valuable in organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) . The Fmoc group provides stability under acidic conditions and can be selectively removed under mild basic conditions using reagents like piperidine, without affecting other acid-labile protecting groups commonly used in the Fmoc/tBu strategy . The deprotection mechanism involves a beta-elimination reaction, releasing the free amine for further coupling and generating dibenzofulvene as a byproduct, which is often scavenged by piperidine . The incorporation of the piperidineacetic acid scaffold is of significant interest in medicinal chemistry for constructing peptide mimetics and modifying peptide backbones to enhance metabolic stability, bioavailability, and binding affinity. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683220-37-3
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid
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Advanced Synthetic Methodologies for N Fmoc 2 Piperidineacetic Acid and Its Precursors

Stereoselective Synthesis of the 2-Substituted Piperidine (B6355638) Core

The critical challenge in synthesizing N-Fmoc-2-piperidineacetic acid lies in the stereoselective construction of the 2-substituted piperidine ring. Various advanced methodologies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselective and Enantioselective Approaches to Piperidine Ring Formation

The formation of the piperidine ring with a substituent at the 2-position can be achieved through several stereoselective cyclization strategies. These methods often involve the creation of one or more stereocenters in a controlled manner.

One common approach is the diastereoselective reduction of a cyclic precursor. For instance, the reduction of a tetrasubstituted double bond within a piperidine precursor can lead to the formation of two new stereocenters with high diastereoselectivity.

Another powerful strategy is the use of intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclic product. For example, an intramolecular aza-Michael reaction can be employed to construct the piperidine ring with a high degree of stereocontrol. Similarly, radical-mediated amine cyclization offers a pathway to substituted piperidines.

The table below summarizes representative diastereoselective approaches to 2-substituted piperidine derivatives, illustrating the diversity of methods available.

Starting MaterialReaction TypeCatalyst/ReagentDiastereomeric Ratio (d.r.)Reference
N-tethered alkeneIntramolecular aza-MichaelQuinoline organocatalyst + TFANot specified nih.gov
Linear amino-aldehydeIntramolecular radical cyclizationCobalt(II) catalystNot specified thieme-connect.com
N-Acyliminium ion precursoraza-Prins CyclizationNot specifiedNot specified d-nb.info

Asymmetric Hydrogenation and Reductive Amination Strategies

Asymmetric hydrogenation of pyridine (B92270) derivatives is a highly efficient and atom-economical method for the synthesis of chiral piperidines. nih.govrsc.org This approach typically involves the use of a chiral transition metal catalyst, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. nih.govrsc.org The hydrogenation of a pyridine precursor bearing an acetic acid ester at the 2-position would directly yield the desired piperidine-2-acetic acid ester with high enantiomeric excess. For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts using the MeO-BoQPhos ligand has been shown to produce enantioenriched piperidines with high levels of enantioselectivity. researchgate.net

Reductive amination is another versatile strategy for the stereoselective synthesis of piperidines. constructor.universityd-nb.infojocpr.com This can be achieved through a one-pot reaction of a dicarbonyl compound with an amine in the presence of a reducing agent. The stereoselectivity can be controlled by using a chiral amine or a chiral catalyst. For example, the synthesis of polyhydroxylated piperidines can be achieved via a double reductive amination approach.

The following table presents examples of asymmetric hydrogenation for the synthesis of chiral piperidine derivatives.

SubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
2-Alkyl-pyridinium salt[Ir(COD)Cl]₂ / MeO-BoQPhosup to 93:7 er researchgate.net
Substituted Pyridinium SaltIridium(I) catalyst with P,N-ligandNot specified nih.gov
2-Substituted PyridinesOxazolidinone as chiral auxiliary / Pd(OH)₂/Cup to 98% ee nih.gov

Chiral Auxiliary-Mediated Synthesis of this compound Precursors

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. peptide.comwikipedia.orgsigmaaldrich.comharvard.edursc.orgnih.gov In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereoselective formation of the piperidine ring or the introduction of the acetic acid side chain.

A common strategy involves the use of Evans oxazolidinone auxiliaries. wikipedia.org These can be acylated with a suitable substrate, and subsequent alkylation or other transformations occur with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. After the desired stereocenter(s) are set, the auxiliary can be cleaved to reveal the chiral product. For instance, an oxazolidinone-substituted pyridine can undergo hydrogenation where the auxiliary directs the facial selectivity of the hydrogen addition, leading to a highly enantioenriched piperidine derivative after cleavage of the auxiliary. nih.gov Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have been successfully employed in asymmetric alkylation reactions to generate chiral carboxylic acids and other functional groups with high diastereoselectivity. harvard.edunih.gov

Below is a table showcasing the application of chiral auxiliaries in asymmetric synthesis.

Chiral AuxiliaryReaction TypeKey FeaturesReference
OxazolidinonesAsymmetric alkylation, aldol (B89426) reactionsHigh diastereoselectivity, predictable stereochemical outcome wikipedia.org
PseudoephenamineAsymmetric alkylationHigh diastereoselectivity, particularly for quaternary centers nih.gov
(S)-1-PhenylethylamineAzetidine synthesisActs as both chiral auxiliary and nitrogen source rsc.org

Organocatalytic and Metal-Catalyzed Enantioselective Synthesis

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including piperidine derivatives. nih.govacs.orgresearchgate.net Chiral amines, such as proline and its derivatives, can catalyze cascade reactions to form polysubstituted piperidines with excellent enantioselectivity. nih.gov These reactions often proceed through the formation of chiral enamines or iminium ions. For example, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can lead to the formation of four contiguous stereocenters in a piperidine ring in a single step. acs.org

Metal-catalyzed enantioselective reactions also play a crucial role in the synthesis of chiral piperidines. nih.govthieme-connect.comsnnu.edu.cnacs.org Palladium-catalyzed reactions, for instance, have been developed for the enantioselective construction of multifunctional piperidine derivatives from 1,3-dienes and N-cyano imines. acs.org Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides access to enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govsnnu.edu.cn Copper-catalyzed enantioselective cyclizative aminoboration of unsaturated amines is another effective method for preparing cis-2,3-disubstituted piperidines.

The following table provides examples of organocatalytic and metal-catalyzed approaches to chiral piperidines.

Reaction TypeCatalystEnantiomeric Excess (ee) / Diastereomeric Ratio (d.r.)Reference
Domino Michael/aminalizationO-TMS protected diphenylprolinolExcellent enantioselectivity nih.govacs.org
(4+2) AnnulationPd(0) / Chiral ligandModerate to good enantiocontrol acs.org
Asymmetric carbometalationRh / Chiral ligandHigh enantioselectivity nih.govsnnu.edu.cn
Cyclizative aminoborationCu / Chiral ligandHigh enantioselectivity nih.gov

Functionalization and Derivatization Strategies for the Carboxylic Acid Moiety

Once the chiral 2-piperidineacetic acid core is synthesized, the carboxylic acid group can be functionalized to create a diverse range of derivatives and conjugates. The presence of the Fmoc protecting group on the piperidine nitrogen allows for selective reactions at the carboxylic acid terminus.

Esterification and Amidation Reactions for Diverse Conjugates

Esterification: The carboxylic acid of this compound can be readily converted into various esters. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed. nih.gov For more sensitive substrates, milder conditions using reagents like thionyl chloride in an alcohol or methyl iodide with a non-nucleophilic base can be utilized. nih.gov These ester derivatives can be useful as intermediates or as final products with modified solubility or reactivity.

Amidation: The formation of amide bonds is a cornerstone of peptide chemistry and allows for the incorporation of this compound into peptide sequences or the conjugation with other amine-containing molecules. nih.gov Standard peptide coupling reagents are employed to facilitate the amidation reaction. peptide.comyoutube.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. The choice of coupling reagent and conditions is crucial to ensure high yields and minimize side reactions, such as racemization. bachem.com The resulting amide conjugates can have a wide range of biological applications. semanticscholar.org

The table below lists common coupling reagents used for amide bond formation.

Coupling ReagentDescriptionKey AdvantagesReference
DCC (Dicyclohexylcarbodiimide)A widely used carbodiimide (B86325) for amide and ester formation.Effective and inexpensive. peptide.com
DIC (Diisopropylcarbodiimide)A liquid carbodiimide, the urea (B33335) byproduct is soluble in organic solvents.Suitable for solid-phase synthesis. oup.com
HBTU/HATUBenzotriazole-based uronium/aminium salts.Fast coupling rates, low racemization. bachem.com
PyBOPPhosphonium salt-based reagent.Effective for hindered couplings. peptide.com
DEPBTPhosphonium reagent containing HOOBt.Resistant to racemization, good for coupling Fmoc-His(Trt)-OH. bachem.com

Selective Modifications to the Piperidine Nitrogen and Ring System

Achieving specific modifications on the piperidine ring and its nitrogen atom is crucial for creating diverse analogs of 2-piperidineacetic acid. These modifications are typically performed on precursor molecules before the final installation of the Fmoc group.

Modifications at the Nitrogen Atom:

Selective N-alkylation of piperidine-2-acetic acid esters or related precursors is a common strategy. This can be achieved using various alkylating agents in the presence of a base. For instance, the reaction of a piperidine precursor with an alkyl halide (e.g., methyl iodide) and a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can yield the corresponding N-alkylated product researchgate.netgoogle.com. Another approach involves reductive amination, where a piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent to form the N-substituted product researchgate.net.

Modifications on the Piperidine Ring:

Site-selective functionalization of the piperidine ring, particularly at positions other than the nitrogen, presents a greater synthetic challenge. Modern C-H functionalization techniques have emerged as powerful tools for this purpose. Rhodium-catalyzed C-H insertion reactions, for example, can introduce substituents at specific positions on the piperidine ring. The selectivity of these reactions is often directed by the nature of the N-protecting group already present on the piperidine nitrogen nih.govnih.gov. For instance, N-Boc-piperidine can be functionalized at the C2 position using specific rhodium catalysts like Rh₂(R-TCPTAD)₄ nih.gov.

Another strategy involves the formation of an endo-cyclic iminium ion from an N-alkyl piperidine precursor. This intermediate can then be trapped by various nucleophiles to achieve α-functionalization of the ring system semanticscholar.orgcam.ac.uknih.gov. This method provides a high degree of regioselectivity for modifications adjacent to the nitrogen atom.

Methodological Considerations for Fmoc Protecting Group Installation and Cleavage

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis due to its base-lability, which allows for orthogonal protection strategies in the presence of acid-labile groups. Proper management of its installation and cleavage is critical to the successful synthesis of this compound.

Reagents and Conditions for Fmoc Group Introduction (e.g., Fmoc-OSu, Fmoc-Cl)

The introduction of the Fmoc group onto the nitrogen atom of 2-piperidineacetic acid is typically achieved by reacting the amino acid with an activated Fmoc derivative. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction is generally performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent, are frequently employed.

ReagentTypical ConditionsAdvantagesDisadvantages
Fmoc-Cl Aqueous NaHCO₃ or Na₂CO₃, Dioxane or THF; or Pyridine/CH₂Cl₂Highly reactive, leading to rapid protection.Can lead to the formation of dipeptide and tripeptide impurities. Sensitive to moisture.
Fmoc-OSu Aqueous NaHCO₃ or Na₂CO₃, Dioxane or Acetone/WaterMore stable than Fmoc-Cl, easier to handle. Reduces the formation of oligomeric byproducts.Less reactive than Fmoc-Cl, may require longer reaction times.

Fmoc-OSu is often preferred as it minimizes the formation of Fmoc-dipeptide byproducts, which can be challenging to remove during purification. The use of trimethylchlorosilane (TMS-Cl) as an additive when using Fmoc-Cl has been shown to significantly reduce the formation of such dipeptide impurities.

Mechanistic Insights into Fmoc Deprotection by Secondary Amines (e.g., Piperidine, Piperazine)

The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction. Secondary amines, most commonly piperidine, are the reagents of choice for this transformation.

The deprotection mechanism proceeds in two main steps:

Proton Abstraction: The base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring system. This is the rate-determining step.

β-Elimination: The resulting carbanion is stabilized by the aromatic system and undergoes elimination to form the highly reactive dibenzofulvene (DBF) intermediate and a carbamate (B1207046) anion, which subsequently decarboxylates to release the free amine of the piperidineacetic acid.

A crucial role of the secondary amine, beyond being a base, is to act as a scavenger for the electrophilic dibenzofulvene byproduct. Piperidine rapidly adds to dibenzofulvene via a Michael-type addition to form a stable, soluble adduct. This prevents the dibenzofulvene from reacting with the newly liberated amine of the desired product or polymerizing, which would result in undesired side products and lower yields. While other bases can be used, piperidine's efficiency as both a base and a scavenger makes it the standard reagent for Fmoc deprotection, typically used as a 20% solution in DMF.

Strategies to Minimize Side Reactions During Fmoc Protection/Deprotection

Several side reactions can occur during the installation and removal of the Fmoc group, potentially compromising the yield and purity of the final product.

During Fmoc Protection:

Dipeptide/Oligomer Formation: As mentioned, when using the highly reactive Fmoc-Cl, the reagent can activate the carboxyl group of an already formed Fmoc-amino acid, leading to the formation of Fmoc-dipeptides or larger oligomers.

Mitigation: Using the less reactive Fmoc-OSu is a common strategy. Alternatively, the addition of silylating agents like TMS-Cl can temporarily protect the carboxyl group and prevent this side reaction.

During Fmoc Deprotection:

Aspartimide Formation: This is a significant side reaction in peptide synthesis when an aspartic acid residue is present. The peptide backbone nitrogen can attack the side-chain ester, forming a cyclic imide. While this compound itself does not have this structure, this side reaction is a major concern in Fmoc chemistry in general.

Mitigation Strategies: Strategies to prevent this include using bulkier side-chain protecting groups, adding acidic additives like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution, or using weaker bases such as piperazine (B1678402).

Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage in solid-phase synthesis, where the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.

Mitigation: Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress DKP formation. Alternatively, using a deprotection cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has been shown to reduce this side reaction.

Reaction with Dibenzofulvene: If the scavenging of dibenzofulvene is inefficient, it can react with the deprotected amine.

Mitigation: Ensuring a sufficient excess of a secondary amine like piperidine is crucial to effectively trap the dibenzofulvene adduct.

Research-Scale Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its synthetic intermediates is essential to obtain a final product of high purity, suitable for its intended applications. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Techniques:

Flash Column Chromatography: This is a standard method for purifying intermediates throughout the synthesis. Silica (B1680970) gel is the most common stationary phase, with the mobile phase being a mixture of nonpolar and polar organic solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). The polarity of the eluent is gradually increased to separate the desired compound from impurities.

Preparative High-Performance Liquid Chromatography (HPLC): For the final product and challenging separations, preparative reversed-phase HPLC (RP-HPLC) is the method of choice.

Stationary Phase: C18-modified silica is the most common stationary phase for the purification of Fmoc-protected amino acids.

Mobile Phase: A gradient of an aqueous solvent (often containing an acid modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) is typically used. The strong UV absorbance of the Fmoc group allows for easy detection of the product during chromatography.

Crystallization:

Crystallization is a powerful technique for the final purification of this compound, as it can provide a highly pure, crystalline solid. The choice of solvent system is critical for successful crystallization.

Procedure: A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then either slowly cooling the solution or adding a "non-solvent" in which the product is insoluble to induce crystallization.

Solvent Systems: For Fmoc-protected amino acids, various solvent systems have been reported to be effective for crystallization, including:

Ethyl acetate / Petroleum ether

Dichloromethane / Heptane

Ethanol / Water systems

The optimal solvent system and conditions (e.g., temperature) must be determined empirically for this compound. After crystallization, the purified solid is isolated by filtration, washed with a cold non-solvent to remove residual impurities, and dried under vacuum.

N Fmoc 2 Piperidineacetic Acid As a Versatile Synthon in Complex Molecule Synthesis

Applications in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of biologically active natural products and pharmaceutical agents. The piperidine (B6355638) ring, in particular, is a privileged scaffold in medicinal chemistry. The synthesis of complex piperidine-containing molecules often relies on the use of chiral building blocks to control stereochemistry and introduce structural diversity.

N-Fmoc-2-piperidineacetic acid serves as a key chiral synthon for the elaboration of more complex nitrogen-containing heterocyclic systems. The carboxylic acid moiety provides a handle for further chemical transformations, such as amide bond formation or reduction to an alcohol, while the Fmoc-protected nitrogen allows for its incorporation into peptide-like structures or deprotection to reveal a secondary amine for subsequent reactions.

Research in the synthesis of piperidine alkaloids, for example, often utilizes chiral starting materials to achieve the desired stereochemical outcome. While specific examples detailing the direct use of this compound in the total synthesis of a named alkaloid are not prevalent in the readily available literature, its structural features make it an ideal candidate for such endeavors. The piperidine-2-acetic acid core can be envisioned as a precursor to various substituted piperidine derivatives through functional group manipulations.

The development of synthetic routes to novel heterocyclic scaffolds is an active area of research. The versatility of this compound allows for its potential application in the construction of fused or spirocyclic piperidine systems, further expanding the chemical space for drug discovery.

Utility in the Construction of Constrained Amino Acid Analogues for Conformational Studies

The incorporation of conformationally constrained amino acid analogues into peptides is a powerful strategy for studying peptide structure-activity relationships (SAR) and for the design of peptidomimetics with improved pharmacological properties. The rigid cyclic nature of this compound makes it an excellent building block for introducing conformational constraints into a peptide backbone.

When incorporated into a peptide sequence, the piperidine ring restricts the torsional angles of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty associated with binding.

Key Features for Conformational Studies:

FeatureDescription
Rigid Scaffold The piperidine ring system imparts significant conformational rigidity.
Chirality The defined stereochemistry at the 2-position influences the local peptide conformation.
Fmoc Protection Allows for straightforward incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

The use of Fmoc-protected pipecolinic acid (a closely related compound) and its derivatives in peptide synthesis is well-documented. These building blocks have been instrumental in the development of peptide analogues with enhanced stability against proteolytic degradation and improved receptor selectivity. The acetic acid side chain of this compound offers an additional point of diversity for further modification, allowing for the introduction of various functional groups to probe interactions with biological targets.

Integration into Macrocyclic Architectures and Bridged Systems

Macrocyclic peptides and related structures have garnered significant interest in drug discovery due to their unique combination of structural pre-organization and conformational flexibility. The synthesis of these complex molecules often relies on efficient macrocyclization strategies. This compound can serve as a valuable component in the construction of such macrocyclic architectures.

The rigid piperidine ring can act as a "turn-inducing" element, facilitating the desired ring closure by pre-organizing the linear peptide precursor into a conformation amenable to cyclization. This can lead to higher yields and improved diastereoselectivity in the macrocyclization step.

Furthermore, the bifunctional nature of this compound (a carboxylic acid and a protected amine) allows for its incorporation into a linear precursor in a variety of orientations. The acetic acid side chain can also be utilized as an anchor point for the formation of bridged systems, where a second linkage is formed across the macrocyclic ring, further constraining the conformation of the molecule.

While direct, published examples of the integration of this compound into specific named macrocycles are not readily found, the principles of macrocyclization chemistry strongly support its utility in this area. The choice of coupling reagents, reaction concentration, and the sequence of the linear precursor are all critical parameters for a successful macrocyclization, and the inclusion of rigid building blocks like this compound can be a key design element.

Role in Multi-Component Reaction Development for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. MCRs are highly valued for their efficiency and ability to rapidly generate libraries of structurally diverse compounds. The development of novel MCRs and the application of existing ones to new building blocks are active areas of research.

This compound possesses the necessary functional groups to participate in several types of MCRs. The carboxylic acid can be utilized in reactions such as the Ugi and Passerini reactions.

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The carboxylic acid component of this compound could be employed to introduce the piperidine scaffold into the resulting α-acylamino amide product. The Fmoc-protected amine would remain intact for further elaboration.

Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. Similar to the Ugi reaction, this compound could serve as the carboxylic acid component, thereby incorporating the piperidine moiety into the product.

The use of chiral, non-racemic components in MCRs can lead to the formation of stereochemically complex products. The inherent chirality of this compound makes it an attractive substrate for the development of diastereoselective MCRs. By employing this building block in MCRs, chemists can rapidly generate libraries of novel compounds with a high degree of structural and stereochemical diversity, which is highly valuable for the discovery of new bioactive molecules. The application of amino acid-derived components in Ugi reactions has been shown to produce diverse piperazine-based scaffolds, highlighting the potential for this compound in similar diversity-oriented synthesis strategies. nih.gov

Research Applications in Peptide and Peptidomimetic Chemistry

Methodological Advances in Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Fmoc-2-piperidineacetic acid

The integration of this compound into solid-phase peptide synthesis (SPPS) has been a key area of research, aiming to enhance the properties of synthetic peptides. SPPS, a cornerstone of peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. nih.gov The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the Nα-amino group is a widely adopted strategy in SPPS due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of amino acid side chains. nih.govpeptide.com

Methodological advancements in SPPS have focused on optimizing reaction conditions to ensure high coupling efficiencies and purity of the final peptide product. The incorporation of conformationally constrained amino acids like this compound presents unique challenges and opportunities in this context.

The efficient incorporation of this compound into a growing peptide chain during SPPS is highly dependent on the choice of coupling reagents and the resin linker. Various reagents and linkers have been investigated to optimize this process.

Coupling Reagents: The formation of the amide bond between the carboxylic acid of the incoming amino acid and the free amine of the resin-bound peptide is facilitated by coupling reagents. Common coupling reagents used in conjunction with this compound include:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient coupling reagent that, in the presence of a tertiary base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), forms an active ester with the carboxylic acid, facilitating rapid amide bond formation. nih.govnih.gov

HOBt (1-Hydroxybenzotriazole): Often used as an additive with carbodiimides like DIC, HOBt suppresses side reactions and reduces the risk of racemization. nih.govescholarship.org

DIC (N,N'-Diisopropylcarbodiimide): A carbodiimide (B86325) coupling agent that is widely used in SPPS. Its byproduct, diisopropylurea, is soluble in common SPPS solvents, making it easy to remove during washing steps. nih.govnih.gov

NMM (N-Methylmorpholine): A tertiary base commonly used to activate coupling reagents like HBTU and to neutralize the protonated amine on the growing peptide chain. nih.gov

The selection of the coupling cocktail is critical for achieving high yields and purity. The table below summarizes common coupling conditions.

Coupling Reagent/AdditiveBaseTypical SolventKey Advantages
HBTU/HOBtNMM or DIPEADMF or NMPHigh coupling efficiency, reduced racemization. nih.govnih.govresearchgate.net
DIC/HOBt-DMF or DCMEffective for standard couplings, soluble byproduct. nih.govescholarship.org

Resin Linkers: The choice of resin and linker is crucial as it determines the C-terminal functionality of the peptide and the conditions required for final cleavage from the solid support. nih.govpeptide.com For the synthesis of peptides incorporating this compound, the selection of the linker depends on the desired outcome (e.g., C-terminal acid or amide).

Wang Resin: A p-alkoxybenzyl alcohol-based linker used for the synthesis of C-terminal carboxylic acids. univ-rennes1.frmdpi.com Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA). mdpi.com

Rink Amide Resin: Used for the synthesis of C-terminal peptide amides. univ-rennes1.fr Cleavage from this resin also employs strong acids.

2-Chlorotrityl Chloride Resin: A highly acid-labile resin that allows for the synthesis of protected peptide fragments. nih.govuniv-rennes1.fr It is particularly useful for preventing diketopiperazine formation, a common side reaction with dipeptides. nih.gov

The incorporation of this compound can influence the efficiency of subsequent peptide elongation steps and the purity of the final product. The rigid structure of the piperidine (B6355638) ring can introduce steric hindrance, potentially slowing down coupling reactions. nih.gov This may necessitate longer coupling times or the use of more potent coupling reagents to ensure complete reaction.

Solution-Phase Peptide Synthesis (LPPS) Strategies Utilizing this compound

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, offers advantages for large-scale production and for the synthesis of complex peptides. In LPPS, all reactants are in a homogeneous phase, which can lead to more efficient reactions and easier monitoring.

The use of this compound in LPPS follows the general principles of solution-phase synthesis, where the N-Fmoc protecting group is removed by a base, typically piperidine, and the subsequent coupling is performed using standard coupling reagents. A key challenge in LPPS is the purification of the intermediate peptides after each coupling and deprotection step. This is often achieved through extraction or precipitation.

Recent advancements in LPPS have focused on developing more efficient and sustainable protocols, such as those utilizing biomimetic coupling reagents that generate water-soluble byproducts, simplifying the purification process. The incorporation of this compound into these advanced LPPS strategies can benefit from these methodological improvements.

Design and Synthesis of Peptidomimetic Scaffolds Featuring the this compound Moiety

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against proteolytic degradation and better bioavailability. The rigid cyclic structure of this compound makes it an excellent building block for the design and synthesis of various peptidomimetic scaffolds.

β-turns and γ-turns are common secondary structures in proteins and peptides that play crucial roles in molecular recognition and biological activity. The incorporation of constrained amino acids like this compound is a well-established strategy for inducing and stabilizing these turns in synthetic peptides.

The piperidine ring of this compound restricts the conformational freedom of the peptide backbone, predisposing it to adopt a turn-like structure. By strategically placing this residue within a peptide sequence, researchers can design peptidomimetics that mimic the bioactive conformation of a native peptide, leading to enhanced receptor binding and biological activity. The synthesis of these mimetics typically involves standard Fmoc-SPPS protocols.

While the incorporation of cyclic amino acids is a known strategy for influencing peptide secondary structure, the current scientific literature available through searches does not provide specific examples of this compound being used for the construction of helical or β-sheet mimicking structures. General methods for synthesizing stabilized alpha-helical peptides often involve the use of other specialized Fmoc-protected amino acids and techniques like hydrocarbon stapling. nih.gov Similarly, the design of β-sheet mimetics involves different strategic approaches. nih.gov

Further research may explore the potential of this compound in these applications, but at present, its primary role in peptidomimetic design appears to be focused on the induction of turn structures.

Conformational Control and Stereochemical Influence in Peptide and Peptidomimetic Design Studies

The introduction of sterically constrained or cyclic amino acid analogues into peptide sequences is a key strategy for controlling the resulting molecule's three-dimensional structure and, consequently, its biological activity.

Conformational Control: The rigid piperidine ring of this compound is expected to impart significant conformational constraints on the peptide backbone. Unlike flexible linear amino acids, the dihedral angles (phi, psi) of a residue derived from this building block would be restricted. This is a common tactic used in peptidomimetic design to stabilize specific secondary structures like β-turns or helices. For instance, the related compound, pipecolic acid (piperidine-2-carboxylic acid), is well-known for its ability to influence peptide conformation. By analogy, incorporating 2-piperidineacetic acid would likely reduce the conformational flexibility of a peptide chain. However, detailed conformational analyses (e.g., via NMR spectroscopy or X-ray crystallography) of peptides containing this specific residue have not been reported.

Derivatives and Analogues of N Fmoc 2 Piperidineacetic Acid: Synthetic and Research Perspectives

Synthesis of Substituted N-Fmoc-2-piperidineacetic acid Analogues

The generation of analogues from the this compound scaffold is primarily achieved through functionalization of the piperidine (B6355638) ring and modification of the carboxylic acid group. These synthetic efforts aim to explore the structure-activity relationship (SAR) of resulting compounds.

Alkylation and Arylation on the Piperidine Ring and Acetic Acid Side Chain

Introducing alkyl and aryl substituents onto the this compound core can significantly alter its steric and electronic properties.

Piperidine Ring Functionalization: The C-2 position of the piperidine ring, adjacent to the nitrogen atom, is a key target for functionalization. Direct C-H activation is a modern strategy for this purpose. For instance, palladium-catalyzed C-2 arylation of N-protected piperidines has been achieved using directing groups, such as a pyridyl group attached to the piperidine nitrogen. researchgate.netresearchgate.net This approach, however, would require a modification of the standard Fmoc protecting group. A more traditional approach involves the stereoselective synthesis of substituted piperidines from chiral precursors like L-glutamic acid, which can be converted into a dialdehyde (B1249045) intermediate and then cyclized to form the desired piperidine ring with predefined stereochemistry. google.com

Acetic Acid Side Chain Functionalization: The α-carbon of the acetic acid side chain is another site for modification. Palladium-catalyzed α-arylation of aryl acetic acid derivatives can be accomplished using dienolate intermediates formed by double deprotonation of the carboxylic acid. nih.govacs.org This method is applicable to a range of aryl bromides and chlorides. nih.gov Asymmetric Cα-alkylation of pipecolic acid (piperidine-2-carboxylic acid) has also been demonstrated through a diastereoselective N-alkylation followed by a researchgate.netnih.gov-Stevens rearrangement, a process governed by Curtin-Hammett kinetics. elsevierpure.com These methods provide pathways to introduce diverse substituents at the α-position, thereby creating a library of analogues for research.

Modifications and Isosteric Replacements at the Carboxylic Acid Terminus

The carboxylic acid group is a critical functional moiety, often involved in key binding interactions with biological targets. However, its acidic nature can lead to poor membrane permeability and metabolic instability. researchgate.net Replacing the carboxylic acid with an isostere—a functional group with similar size, shape, and electronic properties—is a common strategy in drug design to improve pharmacokinetic profiles while retaining biological activity. researchgate.net

Various functional groups can serve as isosteric replacements for the carboxylic acid terminus. The choice of isostere depends on the specific context of the drug-target interaction. Some common replacements include tetrazoles, acyl sulfonamides, and hydroxamic acids. Tetrazoles, for example, have a pKa similar to carboxylic acids and can participate in similar hydrogen bonding interactions. researchgate.net Acyl sulfonamides also mimic the acidic proton and geometry of a carboxylate. chemimpex.com The table below summarizes several common carboxylic acid bioisosteres and their key properties.

BioisostereTypical pKa RangeRationale for Use
Tetrazole~4.5 - 5.0Similar acidity and H-bonding capacity to COOH; increased metabolic stability.
Acyl SulfonamideVariable (can be tuned)Maintains H-bonding geometry; can modulate acidity.
Hydroxamic Acid~8.0 - 9.0Acts as a carboxylic acid mimic and a metal-chelating group.
Hydroxyisoxazole~4.0 - 5.0Acidic heterocycle that can form similar interactions.
Phosphonic AcidBiphasic (pKa1 ~2, pKa2 ~7)More polar than COOH; can alter binding and activity (e.g., agonist to antagonist). chemimpex.com

Exploration of Bioisosteric Replacements for the Piperidine Ring and Carboxylic Acid Group in Research Design

Bioisosterism is a fundamental strategy in medicinal chemistry to optimize lead compounds. For derivatives of this compound, this involves replacing either the piperidine ring or the carboxylic acid group to enhance desired properties.

The piperidine ring itself, while a common motif in pharmaceuticals, can be a site of metabolic degradation. nih.gov Replacing it with a bioisostere can improve metabolic stability and other properties. One such replacement is the 2-azaspiro[3.3]heptane scaffold, which mimics the three-dimensional structure of piperidine but can lead to improved solubility and reduced metabolic breakdown. unc.edu

As discussed in the previous section, the carboxylic acid group is frequently targeted for bioisosteric replacement to mitigate issues with pharmacokinetics and metabolism. researchgate.net The goal is to substitute the carboxyl moiety with a group that retains the necessary interactions for biological activity but possesses improved drug-like properties. researchgate.net Neutral bioisosteres, which rely on hydrogen bonding or cation-π interactions instead of ionization, represent an alternative strategy, particularly for improving distribution to the central nervous system. nih.gov

Original GroupBioisosteric Replacement ExamplePotential Advantage
Piperidine Ring2-Azaspiro[3.3]heptaneImproved metabolic stability and solubility. unc.edu
Carboxylic Acid1H-TetrazoleReduced risk of forming reactive acyl glucuronide metabolites. researchgate.net
Carboxylic AcidN-AcylsulfonamideMimics carboxylate geometry while offering different metabolic pathways. nih.gov
Carboxylic AcidCyclopentane-1,3-dioneComparable pKa to carboxylic acids with tunable lipophilicity. researchgate.net

Stereoisomeric Variants of this compound and their Distinct Synthetic Pathways

This compound possesses a chiral center at the C-2 position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers. These stereoisomers can exhibit different biological activities and pharmacological profiles, making their stereoselective synthesis a critical aspect of research. Both (R)-N-Fmoc-piperidine-2-carboxylic acid and its (S)-enantiomer are commercially available, indicating that synthetic routes to both are established. sigmaaldrich.com

Distinct synthetic pathways are employed to obtain enantiomerically pure variants.

Synthesis from Chiral Pool Precursors: A common strategy involves starting from readily available chiral molecules. For example, protected L-glutamic acid can be converted through a series of steps, including reduction to a dialdehyde and subsequent reductive amination, to yield a piperidine derivative with a defined stereocenter corresponding to the starting amino acid. google.com This approach provides excellent stereochemical control.

Asymmetric Catalysis: Another powerful method is the use of chiral catalysts to induce stereoselectivity. Asymmetric hydrogenation of pyridine (B92270) derivatives using chiral rhodium or ruthenium catalysts can produce chiral piperidines with high enantiomeric excess. nih.gov Similarly, asymmetric copper-catalyzed cyclizative aminoboration of specific hydroxylamine (B1172632) esters has been developed to synthesize chiral 2,3-disubstituted piperidines, demonstrating a method for creating multiple contiguous stereocenters with high control. nih.gov These catalytic methods offer efficient routes to chiral piperidine cores that can then be elaborated into the final this compound target.

The availability of these distinct synthetic methodologies allows researchers to access specific stereoisomers for investigation, which is essential for developing stereochemically pure and effective therapeutic agents. chemimpex.com

Mechanistic and Theoretical Investigations of N Fmoc 2 Piperidineacetic Acid and Its Reactivity

Computational Chemistry Studies on Conformation, Torsional Potentials, and Energetics

Computational chemistry provides powerful tools for investigating the structural and energetic properties of N-Fmoc-2-piperidineacetic acid at an atomic level. These theoretical approaches complement experimental data by offering insights into conformational landscapes, transition states, and reactivity, which can be difficult to access through empirical methods alone. Density Functional Theory (DFT) and other quantum mechanical methods are frequently employed to elucidate the electronic structure and energetics of such molecules.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. When this compound is incorporated into a peptide chain, MD simulations can predict its conformational behavior and interaction with the surrounding environment. These simulations model the peptide within a solvent box (typically water) and calculate the forces between atoms to simulate their dynamic behavior.

Table 1: Typical Parameters in Molecular Dynamics (MD) Simulations for Peptides.
settingsParameterdescriptionDescriptionchecklistTypical Values/Methods
Force FieldThe set of equations and parameters used to describe the potential energy of the system.CHARMM, AMBER, GROMOS, MARTINI (coarse-grained) nih.goved.ac.uk
Solvent ModelRepresentation of the solvent (usually water) in the simulation.Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBSA)
Simulation TimeThe total time duration for which the molecular motion is simulated.Nanoseconds (ns) to microseconds (µs) mit.edu
EnsembleThe statistical mechanics ensemble used to define the system's thermodynamic state.NPT (constant number of particles, pressure, temperature), NVT (constant number of particles, volume, temperature) nih.gov
Temperature/PressureThermodynamic conditions maintained during the simulation.300 K, 1 atm nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. For this compound, these calculations can predict the geometries of stable conformers and the transition states of its reactions. By mapping the potential energy surface, researchers can determine the energy barriers for conformational changes, such as the chair-boat interconversion of the piperidine (B6355638) ring, and for chemical reactions, like amide bond formation.

These theoretical studies can elucidate the reactivity at different sites of the molecule. nih.govmdpi.com For example, DFT can be used to calculate the partial atomic charges, identifying the most nucleophilic or electrophilic centers. Molecular Electrostatic Potential (MEP) maps can visualize these reactive sites. mdpi.com Furthermore, calculations can model the transition state structures for coupling reactions, providing insight into the reaction mechanism at an electronic level and helping to explain observed stereoselectivity. nih.govrsc.org

Table 2: Properties Investigated by Quantum Chemical Calculations.
functionsPropertybiotechSignificancecalculateTypical Computational Method
Optimized GeometryPredicts the most stable 3D structure and bond lengths/angles.DFT (e.g., B3LYP/6-31G*)
Transition State EnergyDetermines the activation energy and rate of a chemical reaction.DFT with transition state search algorithms (e.g., QST2/QST3)
Orbital Energies (HOMO/LUMO)Indicates the molecule's ability to donate or accept electrons, relating to its reactivity.DFT, Hartree-Fock
Partial Atomic ChargesIdentifies nucleophilic and electrophilic sites within the molecule.Natural Bond Orbital (NBO) analysis, Mulliken population analysis
Vibrational FrequenciesPredicts the infrared (IR) spectrum and confirms minima and transition states on the potential energy surface.DFT frequency calculations

Reaction Mechanism Elucidation for Derivatization and Coupling Reactions Involving this compound

The primary reactions involving this compound in peptide synthesis are the deprotection of the Fmoc group and the coupling of its carboxylic acid moiety to an amine. The mechanism of Fmoc group removal is a well-understood process. It proceeds via a base-catalyzed β-elimination (E1cB mechanism). nih.gov A secondary amine base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. nih.gov This generates a carbanion, which is stabilized by the aromatic system. Subsequently, the molecule eliminates dibenzofulvene, releasing the free secondary amine of the piperidineacetic acid residue. The highly reactive dibenzofulvene is then trapped by the piperidine base to form a stable adduct. nih.gov

The coupling of the carboxylic acid group of this compound to the N-terminus of a growing peptide chain requires an activating agent to convert the carboxyl group into a more reactive species. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The mechanism generally involves the formation of a highly reactive O-acylisourea intermediate (with DIC) or an activated ester (with HATU), which is then susceptible to nucleophilic attack by the terminal amino group of the peptide chain to form the new amide bond.

Table 3: Common Reagents in Fmoc-SPPS Derivatization and Coupling.
scienceReagent TypebiotechExample(s)taskFunction
Fmoc Deprotection BasePiperidine, 4-Methylpiperidine, Piperazine (B1678402) nih.govRemoves the Fmoc protecting group via β-elimination. nih.gov
Coupling Activator (Carbodiimide)DIC (N,N'-Diisopropylcarbodiimide)Activates the carboxylic acid to form an O-acylisourea intermediate. nih.gov
Coupling Activator (Uronium Salt)HATU, HBTUForms a highly reactive activated ester, often with minimal racemization.
Base (Coupling)DIPEA (N,N-Diisopropylethylamine), OxymaMaintains basic conditions required for the coupling reaction. nih.gov

Stereoelectronic Effects on Reactivity, Selectivity, and Conformational Preferences

Stereoelectronic effects, which describe the influence of orbital overlap on molecular structure and reactivity, play a crucial role in dictating the behavior of the piperidine ring in this compound. The conformation of the six-membered ring is heavily influenced by hyperconjugative interactions. beilstein-journals.org A key interaction is the overlap between the lone pair of electrons on the nitrogen atom (nN) and the antibonding orbital (σ) of an adjacent C-H bond (nN → σC–H). beilstein-journals.orgresearchgate.net

This interaction is stereospecific; it is maximized when the nitrogen lone pair and the C-H bond are anti-periplanar. This effect stabilizes the chair conformation of the piperidine ring and can influence the axial/equatorial preference of substituents. researchgate.netcinvestav.mx For this compound, the bulky Fmoc group on the nitrogen atom will influence the orientation of the lone pair, thereby modulating these hyperconjugative effects. The conformational preference of the acetic acid group at the C2 position is also governed by a balance of steric hindrance and these underlying electronic interactions. These effects ultimately impact the molecule's shape and how it presents its reactive functionalities during coupling reactions, thereby influencing selectivity.

Table 4: Key Stereoelectronic Interactions in Piperidine Systems.
hubInteractiondescriptionDescriptionexploreConsequence
Hyperconjugation (nN→σ*C–H)Overlap of the nitrogen lone pair with the antibonding orbital of an adjacent C-H bond. beilstein-journals.orgStabilizes specific ring conformations; influences bond lengths and reactivity. beilstein-journals.org
Anomeric EffectTendency of a heteroatomic substituent adjacent to a heteroatom to prefer the axial orientation.Can influence the equatorial/axial preference of the acetic acid side chain.
Gauche EffectTendency for bulky groups to adopt a gauche conformation due to favorable hyperconjugation, despite steric repulsion.Affects the torsional angles within the piperidine ring.
Steric HindranceRepulsive interaction between bulky groups (e.g., the Fmoc group and substituents on the ring).Major determinant of the lowest energy conformation.

Advanced Spectroscopic Characterization for Structural Elucidation in Research Contexts

The definitive structural characterization of this compound and peptides containing this residue relies on advanced spectroscopic techniques, primarily high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

High-resolution NMR spectroscopy is indispensable for the unambiguous structural assignment of complex organic molecules like this compound. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) NMR techniques are required for a complete picture. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, allowing for the mapping of proton connectivity within the piperidine ring and the acetic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

Table 5: Information from High-Resolution NMR Experiments.
analyticsNMR ExperimentinfoInformation Provided
¹H NMRProvides information about the chemical environment and number of different types of protons.
¹³C NMRProvides information about the chemical environment of carbon atoms.
COSYIdentifies proton-proton (¹H-¹H) through-bond connectivities.
HSQCCorrelates protons to their directly attached carbons (¹H-¹³C one-bond). researchgate.net
HMBCCorrelates protons and carbons over multiple bonds (¹H-¹³C two- and three-bond).
NOESYIdentifies protons that are close in 3D space, providing conformational and stereochemical information. researchgate.net

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the unambiguous identification and structural characterization of synthetic compounds like this compound. Employing techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers, HRMS provides precise mass measurements of the molecular ion, enabling the determination of its elemental composition with high confidence. Furthermore, tandem mass spectrometry (MS/MS) experiments facilitate detailed structural elucidation by inducing controlled fragmentation of the parent molecule and analyzing the resulting product ions.

Detailed research into the mass spectrometric behavior of this compound reveals characteristic patterns in both full-scan and fragmentation analyses. The high-resolution data allows for the differentiation of the target compound from potential impurities or side-products, which is critical in its application, particularly in solid-phase peptide synthesis. nih.govnih.govuci.edu

Molecular Ion and Adduct Formation

In HRMS analysis, the exact mass of the molecular ion is measured. For this compound (C₂₁H₂₁NO₄), the theoretical monoisotopic mass is 351.1471 Da. sigmaaldrich.comsigmaaldrich.com Depending on the ionization conditions, various adducts of the molecule can be observed. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically the most abundant species. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly detected. In negative ion mode, the deprotonated molecule [M-H]⁻ is the primary ion observed. The high mass accuracy of HRMS allows for the confident assignment of these ions based on the close agreement between the measured and theoretical m/z values.

Table 1: Theoretical High-Resolution Mass Data for this compound

Ion Species Molecular Formula Theoretical m/z
[M+H]⁺ [C₂₁H₂₂NO₄]⁺ 352.1543
[M+Na]⁺ [C₂₁H₂₁NNaO₄]⁺ 374.1363
[M+K]⁺ [C₂₁H₂₁KNO₄]⁺ 390.1102

Fragmentation Pathways

Tandem mass spectrometry (MS/MS) studies provide significant insight into the structure of this compound by revealing its characteristic fragmentation pathways. The fragmentation is largely directed by the two main structural components: the N-Fmoc protecting group and the 2-piperidineacetic acid core.

The most prominent fragmentation event observed for Fmoc-protected amino acids is the cleavage of the fluorenylmethoxycarbonyl group. nih.gov For the protonated molecule ([M+H]⁺ at m/z 352.15), a characteristic fragmentation pathway involves a McLafferty-type rearrangement, leading to the neutral loss of dibenzofulvene (178.0783 Da) and carbon dioxide (43.9898 Da). nih.gov However, the most diagnostically significant fragmentation is often the direct cleavage yielding the fluorenylmethyl cation ([C₁₄H₁₁]⁺) at m/z 179.0861 or the loss of dibenzofulvene to produce the protonated 2-piperidineacetic acid ion.

The subsequent fragmentation of the remaining 2-piperidineacetic acid moiety involves processes such as the loss of water (H₂O), carbon monoxide (CO), or the entire carboxylic acid group (COOH). scispace.comscielo.br These fragmentation patterns provide a definitive fingerprint for the molecule's core structure.

The proposed major fragmentation pathways for protonated this compound are detailed below.

Table 2: Proposed MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Formula) Neutral Loss (Mass) Description of Fragmentation
352.1543 179.0861 C₁₁H₁₀O₂ 173.0682 Formation of the stable fluorenylmethyl cation, a hallmark of Fmoc-containing compounds.
352.1543 174.0760 C₁₄H₁₀ 178.0783 Loss of dibenzofulvene via cleavage of the carbamate (B1207046) C-O bond, yielding the protonated 2-piperidineacetic acid.
174.0760 156.0655 H₂O 18.0105 Dehydration of the protonated 2-piperidineacetic acid.
174.0760 128.0811 HCOOH 46.0055 Loss of formic acid from the protonated 2-piperidineacetic acid.

These detailed fragmentation studies, enabled by high-resolution mass spectrometry, are crucial for confirming the identity and purity of this compound, ensuring its suitability for use in complex synthetic procedures.

Advanced Analytical Methodologies for N Fmoc 2 Piperidineacetic Acid in Research Contexts

Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric Purity and Resolution Assessment

The stereochemical integrity of N-Fmoc-2-piperidineacetic acid is critical, particularly when it is used as a building block in the synthesis of peptides and peptidomimetics, as the chirality of the individual amino acid residues directly influences the final product's structure and biological activity. phenomenex.com Consequently, the determination of enantiomeric purity is a crucial quality control step. phenomenex.comrsc.org High-performance liquid chromatography (HPLC) is a primary technique for this purpose, with expected enantiomeric purity often needing to be ≥99.8% enantiomeric excess (ee). phenomenex.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are widely employed for the enantioseparation of N-Fmoc protected amino acids. phenomenex.comrsc.org These separations are typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven highly effective. phenomenex.comunife.it For instance, Lux Cellulose-2 and Lux Cellulose-3 columns have demonstrated successful chiral recognition for numerous Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com The mobile phase composition, including the organic modifier (e.g., acetonitrile) and acidic additive (e.g., trifluoroacetic acid), is optimized to achieve baseline resolution. phenomenex.comrsc.org The selection of the CSP and mobile phase can be influenced by the hydrophobicity of the protecting groups on the amino acid. rsc.org Zwitterionic and anion-exchanger type CSPs based on Cinchona alkaloids have also been utilized, showing different separation performances depending on the mobile phase mode (hydro-organic vs. polar-ionic). nih.gov

Supercritical Fluid Chromatography (SFC): SFC presents an alternative to HPLC for chiral separations. It often uses similar chiral stationary phases but employs supercritical carbon dioxide as the main mobile phase component, modified with co-solvents like methanol. SFC can offer advantages in terms of speed and reduced solvent consumption.

Gas Chromatography (GC): While less common for direct analysis of N-Fmoc-amino acids due to their low volatility, GC can be used to determine enantiomeric purity after appropriate derivatization. merckmillipore.comnih.gov The process involves hydrolysis of the peptide or amino acid derivative, followed by derivatization with a suitable reagent (e.g., a fluoroalkyl chloroformate) to create volatile enantiomers that can be separated on a chiral GC column, such as Chirasil-Val. nih.govresearchgate.net

TechniqueStationary Phase (Column)Typical Mobile PhaseDetectionKey Finding
Chiral HPLCPolysaccharide-based (e.g., Lux Cellulose-2, CHIRALPAK IC) phenomenex.comrsc.orgAcetonitrile (B52724)/Water with acidic additive (e.g., TFA) phenomenex.comUV @ 220 nm phenomenex.comAchieves baseline resolution (Rs > 1.5) for most Fmoc-amino acids, enabling purity assessment to ≥99.8% ee. phenomenex.comrsc.org
Chiral SFCCinchona alkaloid-based (e.g., ZWIX(+), QN-AX) nih.govCO2 with alcohol modifier (e.g., Methanol) and additives nih.govUVOffers different selectivity compared to HPLC; effective for a range of Fmoc-amino acids. nih.gov
Chiral GCChirasil-Val nih.govCarrier Gas (e.g., Helium)FIDRequires pre-analysis derivatization to increase volatility of the amino acid enantiomers. nih.gov

Crystallographic Studies of this compound and its Co-crystals/Derivatives

Crystallographic studies, primarily single-crystal X-ray diffraction, provide definitive information on the three-dimensional structure of molecules in the solid state. Such studies on this compound and its derivatives are crucial for understanding its conformational preferences, intermolecular interactions, and packing arrangements in the crystal lattice. This information can be correlated with its physical properties and is fundamental for rational drug design and crystal engineering. Solid-state ¹⁷O NMR spectroscopy, in conjunction with quantum chemical calculations, has also been used to probe the structural environments in Fmoc-protected amino acids. scholaris.ca

Co-crystals: A significant area of crystallographic research is the formation of pharmaceutical co-crystals. A co-crystal is a multi-component crystalline solid where the components (an active pharmaceutical ingredient and a co-former) are held together in a stoichiometric ratio by non-covalent interactions, most commonly hydrogen bonds. nih.gov The formation of co-crystals is a well-established strategy to modify and improve the physicochemical properties of a compound, such as solubility, dissolution rate, stability, and bioavailability, without altering its intrinsic pharmacological activity.

For this compound, the carboxylic acid group is a strong hydrogen bond donor, while the carbonyl oxygen of the Fmoc group can act as a hydrogen bond acceptor. nih.gov This makes it an excellent candidate for forming co-crystals with various co-formers, particularly those containing complementary functional groups like aromatic nitrogens (e.g., in pyridine (B92270) or pyrimidine derivatives) or amide functionalities. Amino acids themselves are promising co-formers due to their ability to form stable hydrogen bonds and zwitterionic interactions.

Co-crystals can be prepared using several methods, including:

Solvent Evaporation: Slowly evaporating a solution containing stoichiometric amounts of the compound and the co-former. nih.gov

Grinding: Mechanochemical grinding of the two solid components, sometimes with the addition of a small amount of liquid (liquid-assisted grinding) to catalyze the reaction. nih.gov

Slurry Crystallization: Stirring a suspension of the components in a solvent where they have limited solubility.

The resulting solids are then analyzed by techniques such as X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline phase and by single-crystal X-ray diffraction to determine the precise crystal structure.

Purity Profiling, Impurity Identification, and Degradation Product Analysis in Synthetic Batches

The quality of this compound is dictated by its purity profile. researchgate.net Impurities can arise during the synthesis of the compound or its subsequent storage and handling. sigmaaldrich.comresearchgate.net A thorough analysis of these impurities is essential as they can negatively impact the yield and purity of subsequent synthetic steps, particularly in solid-phase peptide synthesis (SPPS), and may introduce undesired toxicological or pharmacological effects in the final product. rsc.orgnih.gov

The synthesis of an Fmoc-amino acid typically involves reacting the free amino acid with a reagent to introduce the Fmoc group, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). sigmaaldrich.com Impurities are often predictable side-products of this reaction. merckmillipore.com

Common Impurities and Degradation Products:

Diastereomeric Impurities: Racemization can occur during the synthesis or during subsequent Fmoc-deprotection steps in SPPS, leading to the presence of the undesired enantiomer. nih.gov Chiral HPLC is the primary method for detecting and quantifying these impurities. sigmaaldrich.com

β-Alanine Derivatives: These impurities can arise from the ring-opening and rearrangement of the Fmoc-OSu reagent during the synthesis process. sigmaaldrich.com Their presence can lead to the undesired insertion of a β-alanine residue during peptide synthesis. merckmillipore.com

Free Amino Acid: Incomplete reaction of the starting 2-piperidineacetic acid with the Fmoc reagent results in residual free amino acid. sigmaaldrich.com This can lead to multiple insertions of the amino acid into a growing peptide chain. sigmaaldrich.com

Dipeptide Impurities: These can be formed if the reagent used to introduce the Fmoc group reacts with the already formed Fmoc-amino acid. merckmillipore.com

Residual Reagents and Solvents: Traces of reagents (e.g., coupling agents) and solvents (e.g., ethyl acetate) used during synthesis and purification may remain in the final product. merckmillipore.com

Acetic Acid: This "hidden" impurity can be present in trace amounts and is difficult to detect by HPLC or NMR. sigmaaldrich.comsigmaaldrich.com It is highly reactive and can act as a capping agent, causing chain termination during peptide synthesis. sigmaaldrich.com

Purity profiling is typically performed using reversed-phase HPLC with UV detection, which can separate the main compound from most of its synthesis-related impurities. merckmillipore.com Identification of unknown peaks often requires mass spectrometry (LC-MS). Specific quantitative assays, such as GC-based methods, may be employed for certain impurities like free amino acids or acetic acid. merckmillipore.comsigmaaldrich.com

Impurity/Degradant TypeSource of FormationPotential Impact in SPPSPrimary Analytical Method
Enantiomer (Diastereomer in peptide)Racemization during synthesis or deprotection. nih.govAlters biological activity and structure of the final peptide. rsc.orgChiral HPLC sigmaaldrich.com
β-Alanyl ImpuritiesSide reaction/rearrangement of Fmoc-OSu reagent. sigmaaldrich.comInsertion of incorrect amino acid residue. merckmillipore.comHPLC, LC-MS merckmillipore.com
Free 2-piperidineacetic acidIncomplete Fmoc-protection reaction. sigmaaldrich.comCauses deletion sequences or multiple insertions. sigmaaldrich.comHPLC, GC (after derivatization) merckmillipore.com
Dipeptide ImpuritiesSide reaction of Fmoc reagent with the Fmoc-amino acid product. merckmillipore.comInsertion of a dipeptide instead of a single residue.HPLC, LC-MS
Acetic AcidResidual solvent (e.g., ethyl acetate) hydrolysis; reagent contaminant. merckmillipore.comsigmaaldrich.comActs as a capping agent, causing truncated peptide sequences. sigmaaldrich.comSpecialized quantitative assays (e.g., GC-based). sigmaaldrich.com
DiketopiperazineIntramolecular cyclization of a dipeptide, often during Fmoc deprotection. researchgate.netChain termination.HPLC, LC-MS

Future Research Directions and Emerging Applications

Integration into Novel Polymer Chemistry and Materials Science Research

The self-assembly of Fmoc-amino acids into supramolecular structures, particularly hydrogels, is a burgeoning area of materials science. nih.govnih.govrsc.orgmdpi.com These hydrogels are formed through a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties. nih.govmdpi.com This self-assembly process can be triggered by changes in pH or by the use of specific solvents. The resulting materials have potential applications in tissue engineering and drug delivery. researchgate.net

While research has predominantly focused on standard Fmoc-amino acids, the incorporation of N-Fmoc-2-piperidineacetic acid into these systems presents an exciting frontier. The rigid piperidine (B6355638) ring is expected to impart unique conformational constraints on the resulting polymers and self-assembled structures. This could lead to the development of novel biomaterials with tailored properties, such as enhanced stability, controlled release profiles for encapsulated drugs, and specific cell-adhesion characteristics. Future research will likely focus on synthesizing and characterizing polymers and hydrogels incorporating this compound, exploring their potential in areas like biodegradable polymers and scaffolds for tissue engineering.

Table 1: Potential Applications of this compound in Polymer and Materials Science

Application AreaPotential Advantage of Incorporating this compound
Biodegradable Polymers Introduction of defined conformational rigidity, potentially influencing degradation rates and mechanical properties.
Drug Delivery Systems Creation of novel hydrogels with unique drug encapsulation and release kinetics due to the constrained piperidine structure.
Tissue Engineering Development of biocompatible scaffolds with specific surface topographies and cell-interactive properties.
Peptidomimetic Polymers Synthesis of polymers with predictable secondary structures for applications in biomaterials and nanotechnology.

Advanced Applications in Combinatorial Chemistry and Library Synthesis for Research Screening

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and biological probes. nih.govcrsubscription.com The synthesis of large and diverse chemical libraries for high-throughput screening is a cornerstone of this approach. nih.govnih.gov Solid-phase synthesis, often employing Fmoc-protected amino acids, is a widely used technique for the efficient construction of these libraries. researchgate.net5z.com The "split-and-pool" synthesis strategy, for instance, allows for the generation of vast numbers of unique compounds on individual resin beads. nih.govnih.gov

This compound serves as a valuable building block for creating libraries of peptidomimetics. nih.gov Its constrained piperidine scaffold can be used to generate molecules with more defined three-dimensional structures compared to linear peptides. This pre-organization can lead to higher binding affinities and selectivities for biological targets. The piperazine-2-carboxamide (B1304950) scaffold, which is structurally related to this compound, has already been successfully employed in the generation of large combinatorial libraries for lead discovery. 5z.com Future research will likely involve the extensive use of this compound in split-and-pool and other combinatorial synthesis methodologies to generate novel libraries for screening against a wide range of biological targets, including enzymes and receptors. nih.govnih.gov

Table 2: Combinatorial Synthesis Strategies Utilizing Fmoc-Protected Building Blocks

Synthesis StrategyDescriptionRelevance of this compound
Solid-Phase Synthesis Molecules are built step-by-step on a solid support, facilitating purification. The Fmoc group is removed at each step to allow for the addition of the next building block.This compound is well-suited for standard solid-phase synthesis protocols.
Split-and-Pool Synthesis A method to generate a large library of compounds where each bead contains a single unique molecule.The compound can be incorporated as a key structural element in diverse libraries. nih.gov
One-Bead-One-Compound (OBOC) Libraries A specific type of split-and-pool library that is amenable to on-bead screening assays.Enables the rapid screening of large numbers of compounds containing the piperidine scaffold. nih.gov

Potential in Catalyst Design and Ligand Synthesis for Asymmetric Transformations

The development of chiral catalysts and ligands is of paramount importance for asymmetric synthesis, which aims to produce enantiomerically pure compounds. mdpi.comnih.gov Chiral nitrogen-containing heterocycles, including piperidines, are privileged scaffolds in the design of such catalysts and ligands. nih.govnih.gov The defined stereochemistry and conformational rigidity of these molecules can effectively control the stereochemical outcome of a chemical reaction. dicp.ac.cn

This compound, particularly in its enantiomerically pure forms, represents a promising starting material for the synthesis of novel chiral ligands and organocatalysts. The carboxylic acid and the secondary amine (after Fmoc deprotection) provide two coordination sites for metal catalysts or functional groups for organocatalysis. The rigid piperidine backbone can create a well-defined chiral environment around the catalytic center. Researchers are exploring the synthesis of bidentate and multidentate ligands derived from this scaffold for use in a variety of asymmetric transformations, such as hydrogenations, alkylations, and cycloadditions. nih.govdicp.ac.cn The development of peptidomimetic catalysts, where chiral building blocks like this compound are incorporated into short peptide sequences, is another promising avenue of research. mdpi.com

Emerging Methodologies for Sustainable and Green Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. rsc.orgresearchgate.netunibo.it This includes the use of greener solvents, the development of catalytic processes to replace stoichiometric reagents, and the implementation of continuous flow manufacturing. rsc.orgdurham.ac.ukdurham.ac.uk

The synthesis of this compound can benefit from these emerging green methodologies. Current research in peptide synthesis is focused on replacing hazardous solvents like DMF and developing more sustainable methods for Fmoc deprotection, which traditionally uses piperidine. rsc.orgrsc.orgresearchgate.net Alternatives to piperidine for Fmoc removal are being actively investigated to reduce the environmental impact of peptide synthesis. rsc.org

Future research into the sustainable synthesis of this compound itself could explore several avenues:

Biocatalysis: The use of enzymes for the asymmetric synthesis of the piperidine ring could provide a highly efficient and environmentally friendly route to the chiral starting material. nih.gov Piperazate synthases, for example, are enzymes that catalyze the formation of N-N bonds in cyclic structures and demonstrate the potential for enzymatic synthesis of nitrogen heterocycles. rug.nl

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. durham.ac.ukdurham.ac.ukthieme-connect.dersc.org A flow-based synthesis of this compound could lead to a more efficient and scalable manufacturing process.

Greener Reagents and Solvents: The development of synthetic routes that utilize less hazardous reagents and solvents is a key goal of green chemistry. Research into alternative protecting group strategies and more benign coupling agents will contribute to a more sustainable synthesis of this compound.

Table 3: Comparison of Synthesis Methodologies

MethodologyTraditional Batch SynthesisEmerging Green Methodologies
Solvents Often relies on hazardous solvents like DMF and chlorinated hydrocarbons. rsc.orgFocus on greener alternatives such as propylene (B89431) carbonate or solvent-free conditions. researchgate.net
Reagents May use stoichiometric amounts of coupling and deprotecting agents.Emphasis on catalytic methods, including biocatalysis, and recyclable reagents. nih.gov
Process Typically performed in discrete steps with isolation of intermediates.Continuous flow processes offer potential for higher efficiency and automation. durham.ac.ukdurham.ac.uk
Waste Generation Can generate significant amounts of chemical waste.Aims to minimize waste through atom economy and solvent recycling.

Q & A

What are the recommended synthetic methodologies for incorporating N-Fmoc-2-piperidineacetic acid into peptide sequences?

This compound is typically integrated via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:

  • Resin preparation : Swell the resin (e.g., Rink amide) in DMF or NMP.
  • Fmoc deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group .
  • Coupling : Activate the carboxyl group of this compound with HATU (1.0 eq) and DIEA (2.0 eq) in DMF for 30–60 min. Monitor coupling efficiency via Kaiser or chloranil tests .
  • Repetition : Iterate deprotection and coupling cycles to build the peptide backbone .

How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon). Avoid exposure to moisture or light to prevent decomposition .
  • Handling : Use gloves and work in a fume hood. In case of accidental exposure, rinse skin/eyes with water for 15 min and seek medical attention .
  • Stability : The compound is stable under recommended conditions but may degrade upon prolonged exposure to heat (>40°C) or acidic/basic environments .

What advanced strategies optimize coupling efficiency of sterically hindered residues like this compound?

  • Pre-activation : Pre-activate the amino acid with HATU/HOAt and DIEA for 5 min before adding to the resin .
  • Double coupling : Perform two consecutive couplings with fresh reagents to overcome steric hindrance .
  • Microwave-assisted synthesis : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics .
  • Solvent optimization : Use NMP instead of DMF for improved solubility of bulky residues .

How can enantiomeric purity of this compound be validated?

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol gradient. Compare retention times with enantiomeric standards .
  • Optical rotation : Measure [α]₂²/D values (e.g., −23° for (S)-enantiomer in DMF) .
  • NMR spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher esters) for stereochemical confirmation .

What analytical techniques are critical for characterizing this compound?

  • HPLC : Assess purity (>97%) using a C18 column with UV detection at 265 nm (Fmoc absorbance) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., 365.4 g/mol for C₂₂H₂₃NO₄) via ESI-MS or MALDI-TOF .
  • ¹H/¹³C NMR : Verify structure using characteristic peaks (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .

How can researchers resolve contradictions in reported purity data for this compound?

  • Cross-validation : Combine HPLC, NMR, and elemental analysis to detect impurities (e.g., residual solvents or deprotected piperidine) .
  • Ion-pair chromatography : Use TFA or HFBA as ion-pairing agents to resolve co-eluting byproducts .
  • Batch comparison : Compare multiple synthesis batches to identify variability in side reactions .

What protocols minimize racemization during Fmoc removal or coupling?

  • Deprotection optimization : Limit piperidine exposure to ≤20 min and use 20% v/v in DMF to reduce base-induced racemization .
  • Low-temperature coupling : Perform reactions at 0–4°C to suppress epimerization .
  • Coupling additives : Include Oxyma Pure or HOAt to accelerate coupling and reduce racemization risk .

What is the role of the piperidine backbone in peptide design when using this compound?

The piperidine moiety introduces conformational constraints , enhancing peptide stability and receptor binding. For example:

  • β-turn induction : The six-membered ring stabilizes secondary structures in cyclic peptides .
  • Bioavailability : Hydrophobicity of the piperidine group improves membrane permeability in drug candidates .

How can steric hindrance from the Fmoc group impact synthesis, and how is it mitigated?

  • Steric effects : Bulky Fmoc groups may slow coupling kinetics or block resin access.
  • Mitigation strategies :
    • Use ultrasound-assisted synthesis to improve reagent diffusion .
    • Switch to Fmoc-amino acid fluorides , which are less sterically demanding .

What advanced applications leverage this compound in drug discovery?

  • Peptide macrocycles : The piperidine scaffold facilitates cyclization via intramolecular amide bonds .
  • Targeted therapeutics : Used in PROTACs (proteolysis-targeting chimeras) to enhance protein degradation .
  • Biomaterials : Incorporated into self-assembling peptides for tissue engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.